N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c1-8-6-13(19-14(18-8)9-2-3-9)15(21)20-12-5-4-10(17)7-11(12)16/h4-7,9H,2-3H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDZWDTOLTBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.
Substitution with chlorine and fluorine: The phenyl ring is substituted with chlorine and fluorine atoms using halogenation reactions.
Formation of the carboxamide group: This is typically done by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The biological activity of N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been investigated in several studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating potent activity comparable to standard antibiotics. The mechanism of action is believed to involve inhibition of bacterial protein synthesis or interference with cell wall synthesis.
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The compound appears to activate specific apoptotic pathways, leading to cell death in malignant cells while sparing normal cells.
Therapeutic Applications
Given its biological activities, this compound has potential applications in the following therapeutic areas:
Infectious Diseases
Due to its antimicrobial properties, this compound could be developed into a new class of antibiotics targeting resistant bacterial strains.
Cancer Treatment
The anticancer effects suggest that it could be further explored as a therapeutic agent for various cancers, particularly those resistant to conventional treatments.
Case Studies and Research Findings
Several case studies have documented the effectiveness and safety of this compound in preclinical models:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition against E. coli and S. aureus with MIC values comparable to existing antibiotics. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells; suggested mechanisms include mitochondrial pathway activation. |
| Study 3 | Pharmacokinetics | Evaluated absorption and metabolism; showed favorable pharmacokinetic profile suitable for further development. |
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators such as cytokines . This inhibition is often achieved through the suppression of signal transduction pathways, such as those mediated by Toll-like receptor 4 (TLR4) .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Comparative Findings
Electronic and Steric Effects :
- The target compound ’s cyclopropyl group introduces significant steric bulk compared to the phenyl or benzyl groups in analogues (e.g., and ). This may influence binding affinity in biological targets, such as enzymes or receptors .
- The 2-chloro-4-fluorophenyl substituent provides a distinct electronic profile compared to the 2-fluorophenyl () or 2-chloro-6-fluorobenzyl () groups. The para-fluoro substitution in the target compound could enhance metabolic stability relative to ortho-substituted analogues .
Hydrogen Bonding and Conformation: Unlike the N-(2-fluorophenyl) analogue (), which features intramolecular N–H⋯N hydrogen bonding to stabilize a six-membered ring, the target compound lacks such interactions due to its carboxamide linkage. This difference may impact solubility and crystallinity .
Biological Activity: While direct activity data for the target compound are unavailable in the provided evidence, structurally related pyrimidines (e.g., ) exhibit antimicrobial and immunomodulatory properties.
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a cyclopropyl group, a methyl group, and a carboxamide functional group, alongside a phenyl ring with chlorine and fluorine substituents. Its IUPAC name is this compound, and it has the following chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClFN3O |
| Molecular Weight | 305.73 g/mol |
| CAS Number | 2415603-84-6 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in inflammatory pathways. It is believed to inhibit certain enzymes or receptors that play pivotal roles in inflammation, thus reducing the production of pro-inflammatory mediators such as cytokines .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation.
- Cytokine Modulation : It potentially modulates the release of cytokines, thereby affecting immune responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in several studies. For instance, it has been evaluated for its ability to reduce inflammation in animal models through assays measuring edema and granuloma formation. The effective doses (ED50) for similar pyrimidine derivatives have been reported to be comparable to established anti-inflammatory drugs like indomethacin .
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various pyrimidine derivatives, including this compound, against cancer cell lines (L1210, CEM, HeLa). The results indicated significant activity with IC50 values suggesting effective inhibition of cell proliferation .
- Inflammation Models : In carrageenan-induced paw edema models, derivatives demonstrated anti-inflammatory effects similar to traditional NSAIDs. The IC50 values against COX enzymes were measured, showing that some derivatives had lower IC50 values than the standard drug celecoxib .
Summary of Biological Activities
Q & A
Basic: What are the key structural features influencing the biological activity of this compound?
The compound’s bioactivity is influenced by:
- Substituent effects : The 2-chloro-4-fluorophenyl group enhances electron-withdrawing properties, potentially improving receptor binding. The cyclopropyl group at position 2 increases steric bulk, which may modulate selectivity.
- Conformational dynamics : Dihedral angles between the pyrimidine ring and aromatic substituents (e.g., 12.8° for phenyl groups) affect molecular planarity and intermolecular interactions .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the active conformation, as seen in analogous pyrimidine derivatives .
Basic: What synthetic methodologies are used for pyrimidine derivatives like this compound?
Key steps include:
- Intermediate synthesis : Use of 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid as a precursor for substitutions at positions 4 and 5 .
- Condensation reactions : Amide bond formation between the pyrimidine core and aryl/alkyl amines (e.g., coupling with 2-chloro-4-fluoroaniline) .
- Purification : Chromatographic techniques (HPLC, flash chromatography) to isolate impurities, such as dimethylamino-methylidene byproducts .
Advanced: How can contradictions in biological activity data for similar pyrimidines be resolved?
- Polymorphism analysis : Compare crystal structures (e.g., dihedral angles of 5.2° vs. 6.4° in polymorphs) to assess conformational impacts on activity .
- Impurity profiling : Detect process-related impurities (e.g., sulfonamide derivatives) using LC-MS and control via optimized reaction conditions .
- Bioassay standardization : Use isogenic cell lines to minimize variability in antimicrobial or anticancer activity assays .
Advanced: What analytical techniques characterize crystal structure and dynamics?
- X-ray crystallography : Resolves dihedral angles (e.g., 86.1° for methoxyphenyl groups) and hydrogen-bonding networks (e.g., C–H⋯π interactions) .
- Solid-state NMR : Probes conformational flexibility of the cyclopropyl group in different polymorphs.
- Thermal analysis (DSC/TGA) : Identifies phase transitions and stability under varying temperatures .
Basic: How do pyrimidine-ring substituents affect physicochemical properties?
- Lipophilicity : The 6-methyl group enhances membrane permeability, while the cyclopropyl moiety balances steric effects.
- Metabolic stability : Fluorine and chlorine atoms reduce oxidative metabolism; trifluoromethyl groups (in analogs) improve half-life .
- Solubility : Polar carboxamide groups counterbalance hydrophobic aryl substituents, critical for bioavailability .
Advanced: How can the pharmacokinetic profile be optimized without compromising bioactivity?
- Structural modifications : Introduce trifluoromethyl groups (e.g., at the benzamide position) to enhance metabolic stability .
- Prodrug strategies : Mask the carboxamide with ester groups to improve oral absorption.
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance solubility while retaining crystal-packing efficiency .
Advanced: How do polymorphic forms impact pharmacological efficacy?
- Solubility differences : Polymorphs with tighter crystal packing (e.g., via C–H⋯O bonds) may reduce dissolution rates .
- Detection methods : Pair powder X-ray diffraction (PXRD) with Raman spectroscopy to distinguish polymorphs during formulation .
Basic: What impurities are common in synthesis, and how are they controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
